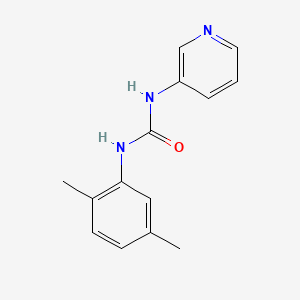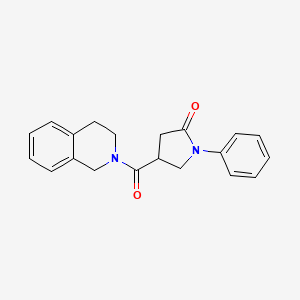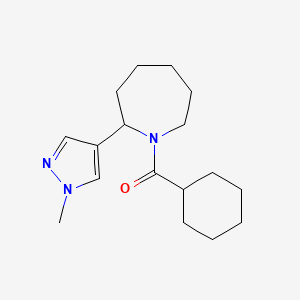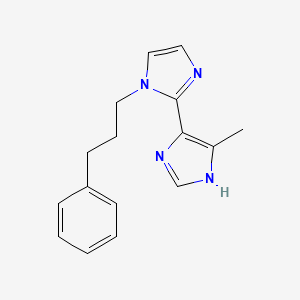
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as P2PBP, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been suggested that 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in the inhibitory neurotransmission in the brain. This, in turn, results in the anxiolytic, anticonvulsant, and antidepressant effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. This could explain the anti-inflammatory effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine.
Biochemical and Physiological Effects:
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to the anxiolytic and anticonvulsant effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to inhibit the activity of COX-2, which results in the anti-inflammatory and analgesic effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. Furthermore, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is its potent anticonvulsant, anxiolytic, and antidepressant properties. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine exhibits significant analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and various inflammatory disorders. However, one of the limitations of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is its poor solubility in water, which could make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One of the potential future directions is the investigation of the pharmacokinetics and pharmacodynamics of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in vivo. Moreover, the development of novel formulations of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine with improved solubility and bioavailability could be a promising direction for further research. Furthermore, the investigation of the potential neuroprotective effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine could be a promising avenue for future research. Finally, the investigation of the potential synergistic effects of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine with other drugs could be a promising direction for further research.
Conclusion:
In conclusion, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is a novel chemical compound that possesses a wide range of biochemical and physiological effects. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties, as well as significant analgesic and anti-inflammatory effects. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders. However, further research is needed to fully understand the mechanism of action and the potential clinical applications of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine.
Métodos De Síntesis
The synthesis of 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction between pyrimidine-2-carbaldehyde and 1,4'-bipiperidine in the presence of pyrrolidine-1-carbonyl chloride. The reaction proceeds through a series of steps, including condensation, cyclization, and acylation. The final product is obtained as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has shown promising results in various scientific research applications. It has been found to possess potent anticonvulsant, anxiolytic, and antidepressant properties. It also exhibits significant analgesic effects, making it a potential candidate for the treatment of chronic pain. Moreover, 1'-(pyrimidin-2-ylmethyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been found to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related disorders.
Propiedades
IUPAC Name |
[1-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c26-20(24-10-1-2-11-24)17-5-3-12-25(15-17)18-6-13-23(14-7-18)16-19-21-8-4-9-22-19/h4,8-9,17-18H,1-3,5-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYONNRAWACDJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)

![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)

![2-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5312895.png)
![3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5312899.png)